- Preparation of thienopyrrolopyrrole small molecule receptor material for solar cell, China, , ,
Cas no 934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester)

934365-16-9 structure
Produktname:2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
CAS-Nr.:934365-16-9
MF:C18H26B2N2O4S
MW:388.097043514252
MDL:MFCD11656086
CID:844598
PubChem ID:125307434
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
- 2,1,3-Benzothiadiazole-4,7-diboronic Acid Bis(pinacol) Ester
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
- DHWADSHFLSDMBJ-UHFFFAOYSA-N
- OR360668
- AX8230
- AX8230295
- ST2402307
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (ACI)
- 2,1,3-Benzothiadiazole-4,7-bis(pinacolato)diboronic ester
- B-BT-B
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
-
- MDL: MFCD11656086
- Inchi: 1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
- InChI-Schlüssel: DHWADSHFLSDMBJ-UHFFFAOYSA-N
- Lächelt: N1=C2C(B3OC(C)(C)C(C)(C)O3)=CC=C(C2=NS1)B1OC(C)(C)C(C)(C)O1
Berechnete Eigenschaften
- Genaue Masse: 388.179939g/mol
- Oberflächenladung: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 388.179939g/mol
- Monoisotopenmasse: 388.179939g/mol
- Topologische Polaroberfläche: 90.9Ų
- Schwere Atomanzahl: 27
- Komplexität: 522
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Schmelzpunkt: 212.0 to 216.0 deg-C
- PSA: 90.94000
- LogP: 2.28970
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM136012-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 1g |
$77 | 2022-08-31 | |
Ambeed | A140865-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 1g |
$27.0 | 2025-02-20 | |
abcr | AB274059-1 g |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester, 95%; . |
934365-16-9 | 95% | 1 g |
€141.50 | 2023-07-20 | |
Chemenu | CM136012-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
$181 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3573-1G |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole |
934365-16-9 | >95.0%(GC) | 1g |
¥790.00 | 2024-04-15 | |
Fluorochem | 213775-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
£218.00 | 2022-02-28 | |
Apollo Scientific | OR360668-1g |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 98+% | 1g |
£24.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854479-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 98.0% | 1g |
¥498.00 | 2022-09-29 | |
TRC | B207728-250mg |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 250mg |
$ 155.00 | 2023-04-19 | ||
Alichem | A019095717-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
$437.75 | 2023-08-31 |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 105 °C; 18 h, 105 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Synthesis of Donor-Acceptor Gridarenes with Tunable Electronic Structures for Synaptic Learning MemristorACS Omega, 2019, 4(3), 5863-5869,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
Referenz
- Donor-acceptor fluorene-based nano lattice material, preparation method and application, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 30 min, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 17 h, 80 °C
1.2 Reagents: Potassium acetate ; 17 h, 80 °C
Referenz
- Synthesis and Electronic Properties of Conjugated syn,syn-Dithienothiazine Donor-Acceptor-Donor DumbbellsEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Referenz
- Asymmetric Catalytic Approach to Multilayer 3D ChiralityChemistry - A European Journal, 2021, 27(30), 8013-8020,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 14 h, rt → 100 °C
Referenz
- Multifunctional Tubular Organic Cage-Supported Ultrafine Palladium Nanoparticles for Sequential CatalysisAngewandte Chemie, 2019, 58(50), 18011-18016,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 21 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Polymeric bithiophenedicarboximide semiconductors and related devices, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 10 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of receptor-receptor type alternately conjugated polymers, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 19 h, 80 °C
Referenz
- Asymmetrically bridged aroyl-S,N-ketene acetal-based multichromophores with aggregation-induced tunable emissionChemical Science, 2022, 13(18), 5374-5381,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Optical, electrochemical, and photovoltaic properties of conjugated polymers with dithiafulvalene as side chainsJournal of Applied Polymer Science, 2015, 132(8),,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, heated
Referenz
- Preparation of benzo[c][1,2,5]thiadiazoles for organic electroluminescent devices, Korea, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C
Referenz
- Rylene-based semiconductor materials and methods of preparation and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Palladium
Referenz
- Chiral organic sandwich and multi-layer chirality of molecules and achiral derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 20 h, 110 °C
Referenz
- Synthesis and characterization of acid-responsive luminescent Fe(II) metallopolymers of rigid and flexible backbone N-donor multidentate conjugated ligandsInorganic Chemistry, 2020, 59(3), 1746-1757,
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Raw materials
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Preparation Products
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Verwandte Literatur
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934365-16-9)2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester

Reinheit:99%/99%
Menge:10g/25g
Preis ($):240.0/600.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung